molecular formula C16H16N2O3 B11689976 N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide

N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide

Cat. No.: B11689976
M. Wt: 284.31 g/mol
InChI Key: NFISRTBAASBHSA-SFQUDFHCSA-N
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Description

N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is a synthetic hydrazone Schiff base of interest in medicinal chemistry and biochemical research. This compound belongs to a class of phenoxyacetohydrazide derivatives known for diverse biological activities. Notably, structurally similar phenoxyacetohydrazide Schiff base analogs have been identified as promising inhibitors of the lysosomal enzyme β-glucuronidase, with certain analogs demonstrating inhibitory activity (IC50 values) significantly greater than the standard inhibitor D-saccharic acid-1,4-lactone . The specific stereochemistry and molecular configuration, including the (E)-ethylidene geometry and an intramolecular O—H···N hydrogen bond, are critical for its structural integrity and potential intermolecular interactions . Researchers value this compound as a key scaffold for developing novel therapeutic agents and as a ligand for constructing metal complexes in coordination chemistry . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific details on solubility, stability, and handling should be consulted in the relevant safety data sheet (SDS).

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C16H16N2O3/c1-12(14-9-5-6-10-15(14)19)17-18-16(20)11-21-13-7-3-2-4-8-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+

InChI Key

NFISRTBAASBHSA-SFQUDFHCSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The most widely reported method for synthesizing N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves the condensation of 2-phenoxyacetohydrazide with 2-hydroxyacetophenone. This reaction is typically conducted in ethanol under reflux conditions, with reaction times ranging from 1 to 3 hours. The choice of ethanol as a solvent ensures solubility of both reactants and facilitates the removal of water via azeotropic distillation, driving the reaction toward completion.

Table 1: Representative Yields from Conventional Condensation

Starting Carbonyl CompoundSolventReaction Time (h)Yield (%)Source
2-HydroxyacetophenoneEthanol2–372–95
4-EthylcyclohexanoneEthanol172

Procedural Steps

  • Reactant Preparation : Equimolar quantities of 2-phenoxyacetohydrazide and the carbonyl compound (e.g., 2-hydroxyacetophenone) are dissolved in anhydrous ethanol.

  • Reflux : The mixture is heated under reflux with continuous stirring. The reaction progress is monitored via thin-layer chromatography (TLC).

  • Workup : After cooling, the product precipitates as a crystalline solid, which is filtered, washed with cold ethanol, and recrystallized for purity.

Alternative Synthetic Approaches

Cyclohexanone Derivatives

A modified approach involves substituting 2-hydroxyacetophenone with cyclic ketones such as 4-ethylcyclohexanone. This method, while less common, yields structurally analogous hydrazones with comparable efficiency. For example, refluxing 2-phenoxyacetohydrazide with 4-ethylcyclohexanone in ethanol for 1 hour produced N’-(4-ethylcyclohexylidene)phenoxyacetohydrazide in 72% yield.

Table 2: Side Reaction Outcomes

Intended ProductActual ProductConditionsYield (%)
4-ThiazolidinoneN,N’-bis(phenoxyacetyl)hydrazineToluene, reflux56

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol remains the solvent of choice due to its ability to dissolve both polar and nonpolar reactants. Elevated temperatures (70–80°C) during reflux enhance reaction kinetics but may necessitate shorter durations to avoid decomposition.

Catalytic Additives

While most protocols omit catalysts, the addition of glacial acetic acid (1–2 mol%) has been reported to accelerate imine formation by protonating the carbonyl group, though this remains understudied in peer-reviewed literature.

Characterization and Analytical Techniques

Spectroscopic Validation

  • IR Spectroscopy : Key absorption bands include ν(N–H) at 3180–3327 cm⁻¹ and ν(C=O) at 1660–1703 cm⁻¹.

  • ¹H-NMR : Distinct signals for the hydrazone proton (δ 8.04 ppm) and aromatic protons (δ 6.65–7.80 ppm) confirm successful condensation.

Table 3: Key Spectral Data

TechniqueDiagnostic SignalCompound Confirmation
IR1660–1703 cm⁻¹ (C=O stretch)Hydrazone linkage
¹H-NMRδ 8.04 ppm (N=CH proton)Imine formation

Challenges and Considerations

Purity and Side Reactions

The propensity for side reactions, such as the formation of bis-hydrazines, underscores the need for precise stoichiometry and anhydrous conditions. Recrystallization from methanol or ethanol is critical to isolate the desired product.

Scalability

Industrial-scale production remains unexplored in literature. Pilot studies suggest continuous flow reactors could enhance yield and reduce reaction times, but further research is needed .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetohydrazides or hydroxyphenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form coordination complexes with metal ions, influencing their biological activity. The compound’s hydroxy and phenoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

B. Anti-Tumor Activity

  • C108: 2-Hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide Key Difference: Benzohydrazide backbone instead of phenoxyacetohydrazide. Activity: Exhibits anti-tumor activity by targeting G3BP2 and inhibiting tumor-initiating cells. The absence of the phenoxy group may limit its membrane permeability compared to the target compound .

C. Corrosion Inhibition

  • ATOH (N'-(1-(2-Hydroxyphenyl)ethylidene)acetohydrazide) Key Difference: Lacks the phenoxyacetate group, replaced by a simpler acetohydrazide. Efficiency: Shows 85.5% inhibition efficiency on mild steel in 1.0 M HCl. The phenoxy group in the target compound may enhance adsorption on metal surfaces due to increased electron density .
Spectroscopic and Crystallographic Comparisons
  • FT-IR and NMR: The target compound’s hydroxyl (O–H) stretch (~3400 cm⁻¹) and hydrazide (N–H) bands (~3200 cm⁻¹) are consistent with analogues like Compound (I). Phenoxy C–O–C stretches appear at ~1250 cm⁻¹, absent in benzohydrazides .
  • X-ray Crystallography : Analogues like N'-[1-(3-chloro-4-fluorophenyl)ethylidene]-2-hydroxybenzohydrazide show planar hydrazone moieties and intramolecular hydrogen bonding, a feature expected in the target compound .

Biological Activity

N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential applications in medicinal chemistry, particularly concerning its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3, with a molecular weight of 284.31 g/mol. The compound features a hydrazone linkage formed through the condensation of a hydrazide with an aldehyde, incorporating a phenoxyacetohydrazide moiety and a hydroxyphenyl group. These functional groups contribute to the compound's reactivity and interactions in biological systems.

Property Value
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Functional GroupsHydroxy, Phenoxy, Hydrazone

Antimicrobial Activity

Research has demonstrated that compounds with similar structures to this compound exhibit significant antibacterial properties against various bacterial strains. For instance, studies have shown that hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents.

In particular, the compound has been noted for its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that the compound's structural features play a crucial role in its ability to disrupt bacterial cell functions.

Anticancer Properties

The anticancer potential of this compound has also been explored. Similar hydrazone derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, studies indicate that modifications in the hydrazone structure can enhance the inhibition of cancer cell proliferation.

Case Study Example:
A study on related phenoxyacetohydrazide Schiff base analogs revealed IC50 values indicating potent activity against A549 lung cancer cells, suggesting that structural modifications could yield even more effective anticancer agents.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging: Its antioxidant capacity allows it to neutralize ROS, reducing oxidative damage.
  • Cell Cycle Arrest: Some studies suggest that hydrazone derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Summary of Research Findings

Recent studies have highlighted the potential of this compound as a versatile therapeutic agent. Its unique chemical structure enables it to engage in various biological activities, making it a candidate for further pharmacological exploration.

Biological Activity Observations
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxic effects on A549 cells
AntioxidantScavenges free radicals

Q & A

Q. What are the optimal reaction conditions for synthesizing N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide?

The synthesis typically involves a condensation reaction between a hydrazine derivative and an aldehyde/ketone. Key parameters include:

  • Temperature : Reflux conditions (e.g., ethanol at 80°C) to ensure complete conversion .
  • Solvent : Polar aprotic solvents like ethanol or methanol enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts may be employed depending on the starting materials . Yield optimization requires monitoring via TLC/HPLC to track intermediate formation .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments, e.g., distinguishing hydrazone (C=N–N) peaks at δ 8.5–9.5 ppm .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtained): Resolves bond lengths and torsion angles .

Q. What structural features influence its stability under experimental conditions?

  • The hydrazone group (C=N–N) is sensitive to hydrolysis; stability is pH-dependent, with optimal storage in anhydrous solvents .
  • Intramolecular hydrogen bonds (e.g., O–H⋯N) in the 2-hydroxyphenyl moiety enhance rigidity and thermal stability .

Q. How can researchers assess the purity of the synthesized compound?

  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
  • Melting Point Analysis : Sharp melting points (e.g., 90–91°C) indicate high purity .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages .

Q. Which functional groups are critical for its reactivity in derivatization?

  • Hydrazone (–NH–N=C–) : Participates in nucleophilic additions or cyclization reactions .
  • Phenoxy Group : Enables electrophilic substitution (e.g., nitration) .
  • Hydroxyphenyl Moiety : Acts as a chelating site for metal coordination .

Advanced Research Questions

Q. How does the compound’s crystal packing affect its physicochemical properties?

  • X-ray studies reveal intermolecular N–H⋯O hydrogen bonds forming 1D chains, enhancing solubility in polar solvents .
  • π-π stacking between phenyl rings contributes to solid-state stability and influences melting behavior .

Q. What strategies are used to study its interactions with biological targets?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence quenching or SPR to measure binding affinity .
  • Molecular Docking : Model interactions with receptors (e.g., carbazole derivatives for anticancer activity) using software like AutoDock .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-protein binding .

Q. How can computational methods predict its reaction pathways?

  • DFT Calculations : Optimize transition states for hydrazone formation or tautomerization .
  • MD Simulations : Model solvation effects and stability in biological membranes .

Q. What advanced techniques resolve contradictions in spectral data?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals in complex spectra .
  • Single-Crystal XRD : Clarifies ambiguous stereochemistry or tautomeric forms .

Q. How is the compound’s potential as a fluorescent probe evaluated?

  • UV-Vis Spectroscopy : Detect absorption bands (e.g., π→π* transitions) and Stokes shifts .
  • Fluorescence Lifetime Imaging (FLIM) : Assess environmental sensitivity in cellular models .
  • Quantum Yield Measurements : Compare emission efficiency with standard dyes .

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